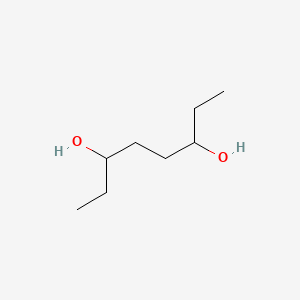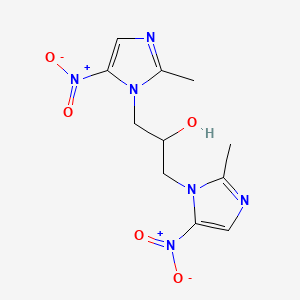
Cloperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cloperidone is a quinazolinedione derivative with notable sedative and antihypertensive properties. It was discovered in 1965 by Miles Laboratories. The compound has been demonstrated to have significant activity through behavioral observations in various animal models, including dogs and cats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cloperidone involves the reaction of 3-chlorophenylpiperazine with 3-(3-chlorophenyl)-1-piperazinylpropylamine, followed by cyclization to form the quinazolinedione structure. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinazoline ring, converting it to dihydroquinazoline derivatives.
Substitution: this compound can participate in substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives of this compound.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinedione derivatives depending on the substituent introduced.
Scientific Research Applications
Cloperidone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of quinazolinedione derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Cloperidone exerts its effects primarily through the inhibition of cytochrome P450 2C9 (CYP2C9), an enzyme involved in the metabolism of various drugs. By inhibiting CYP2C9, this compound can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions . The compound also interacts with neurotransmitter receptors, contributing to its sedative and antihypertensive effects .
Comparison with Similar Compounds
Iloperidone: Another quinazolinedione derivative with antipsychotic properties.
Domperidone: A dopamine receptor blocker used as an antiemetic.
Ticagrelor: A cytochrome P450 2C9 inhibitor with antiplatelet activity.
Uniqueness of Cloperidone: this compound’s unique combination of sedative and antihypertensive properties, along with its specific inhibition of CYP2C9, distinguishes it from other similar compounds. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its versatility and significance in scientific research .
Properties
CAS No. |
4052-13-5 |
|---|---|
Molecular Formula |
C21H23ClN4O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C21H23ClN4O2/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28) |
InChI Key |
FXZJKVODWNYPKK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl |
Key on ui other cas no. |
4052-13-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















